1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide
CAS No.: 339276-32-3
Cat. No.: VC4329286
Molecular Formula: C25H28F3N5O7
Molecular Weight: 567.522
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339276-32-3 |
|---|---|
| Molecular Formula | C25H28F3N5O7 |
| Molecular Weight | 567.522 |
| IUPAC Name | 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[[3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidin-5-yl]methyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C25H28F3N5O7/c1-30-20(15-3-5-18(39-2)6-4-15)13-19(40-30)14-29-24(34)16-7-9-31(10-8-16)23-21(32(35)36)11-17(25(26,27)28)12-22(23)33(37)38/h3-6,11-12,16,19-20H,7-10,13-14H2,1-2H3,(H,29,34) |
| Standard InChI Key | GEOKJAUUTGCLSD-UHFFFAOYSA-N |
| SMILES | CN1C(CC(O1)CNC(=O)C2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Introduction
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide is a complex organic compound with significant potential in pharmaceutical applications. It belongs to the category of piperidinecarboxamides, known for their diverse biological activities. This compound features multiple functional groups, including nitro, trifluoromethyl, and isoxazole moieties, contributing to its chemical reactivity and biological properties.
Molecular Formula and Weight
Synonyms
-
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide
-
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidin-5-yl]methyl}piperidine-4-carboxamide .
CAS Number
Synthesis and Chemical Reactions
The synthesis of this compound involves several key steps, requiring careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the synthesis and confirm the structure of intermediates.
| Synthesis Steps | Description |
|---|---|
| 1. Starting Materials | Requires specific precursors, often involving complex organic molecules. |
| 2. Reaction Conditions | Controlled temperature, pressure, and reaction time are crucial for optimal yield. |
| 3. Analytical Techniques | HPLC and NMR spectroscopy are used to monitor progress and confirm structures. |
Biological Activity and Potential Applications
This compound's unique combination of functional groups positions it as a candidate for further exploration in medicinal chemistry. The trifluoromethyl group can enhance lipophilicity, affecting bioavailability and potency. Research into similar compounds suggests potential effects on neurotransmitter systems or enzyme inhibition, warranting further investigation into its specific actions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume